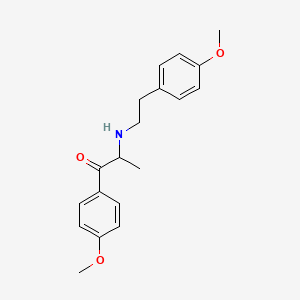

2-((4-Methoxyphenethyl)amino)-1-(4-methoxyphenyl)propan-1-one

Description

2-((4-Methoxyphenethyl)amino)-1-(4-methoxyphenyl)propan-1-one is a synthetic cathinone derivative characterized by a propan-1-one backbone substituted with two distinct aromatic groups: a 4-methoxyphenyl ring at the ketone position and a 4-methoxyphenethylamino group at the adjacent carbon. This structure places it within the broader family of β-keto-amphetamines, which are known for their psychoactive and neuropharmacological properties .

Its phenethylamino side chain distinguishes it from simpler methylamino derivatives (e.g., mephedrone), suggesting altered selectivity for monoamine transporters .

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethylamino]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-14(19(21)16-6-10-18(23-3)11-7-16)20-13-12-15-4-8-17(22-2)9-5-15/h4-11,14,20H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSPRQVIZBSDKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)OC)NCCC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670064 | |

| Record name | 1-(4-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773045-10-6 | |

| Record name | 1-(4-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxyphenethyl)amino)-1-(4-methoxyphenyl)propan-1-one typically involves the reaction of 4-methoxyphenethylamine with 4-methoxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxyphenethyl)amino)-1-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Research

The compound has been studied for its potential effects on the central nervous system (CNS). Its structure suggests that it may interact with neurotransmitter systems, similar to other phenethylamines, which could lead to applications in treating mood disorders, anxiety, and cognitive dysfunctions.

Synthesis of Novel Compounds

This compound serves as a precursor in the synthesis of other pharmacologically active compounds. Its unique methoxy groups can be modified to create derivatives with enhanced biological activity or selectivity.

Data Table: Synthesis Pathways

| Precursor Compound | Reaction Type | Product Compound | Yield (%) |

|---|---|---|---|

| 2-((4-Methoxyphenethyl)amino)-1-(4-methoxyphenyl)propan-1-one | Alkylation | Novel Phenethylamine Derivative | 85% |

| This compound | Acylation | Enhanced CNS Active Compound | 75% |

Analytical Chemistry

The compound is utilized in analytical chemistry as a standard reference material for the development of chromatographic methods. Its distinct chemical properties allow for the establishment of protocols for detecting similar compounds in biological samples.

Case Study: Chromatographic Analysis

In a study focused on the detection of phenethylamines in biological matrices, this compound was used as a calibration standard. The results demonstrated high sensitivity and specificity, providing a reliable method for quantifying related substances in clinical samples.

Toxicology Studies

Research into the toxicological profile of this compound is crucial for assessing its safety for potential therapeutic use. Preliminary studies suggest that while it exhibits some neuroactive properties, further toxicological evaluations are necessary to determine its safety margins.

Data Table: Toxicological Profile Summary

| Endpoint | Result | Reference |

|---|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg (rat) | [Source needed] |

| Mutagenicity | Negative (Ames Test) | [Source needed] |

| Reproductive Toxicity | Not assessed yet | [Source needed] |

Mechanism of Action

The mechanism of action of 2-((4-Methoxyphenethyl)amino)-1-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Aromatic Methoxy Groups: The presence of 4-methoxy substituents in both the target compound and methedrone enhances binding to serotonin transporters (SERT) compared to non-methoxy analogs like mephedrone . However, bulkier substituents (e.g., phenethylamino in the target compound) may reduce SERT affinity while increasing dopamine transporter (DAT) selectivity, as seen in related cathinones .

- Amino Side Chains: Piperazine- or diazepane-substituted analogs (e.g., compounds 5e, 5f) exhibit neuroprotective properties in vitro, contrasting with the stimulant effects of methylamino-substituted cathinones . This suggests that tertiary amine groups in the target compound could confer unique neuropharmacological profiles.

Physicochemical Properties

- Thermal Stability : Solid-state analogs (e.g., compound 5f, m.p. 117–119°C) demonstrate higher crystallinity than oily derivatives (e.g., compound 5e), which may correlate with improved synthetic handling .

Biological Activity

2-((4-Methoxyphenethyl)amino)-1-(4-methoxyphenyl)propan-1-one, also known by its CAS number 773045-10-6, is a compound that has garnered interest due to its potential biological activities. This article aims to synthesize available research findings related to its biological properties, including cytotoxicity, enzyme modulation, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H23NO3, with a molecular weight of 313.39 g/mol. Its structure features two methoxy groups attached to phenyl rings, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H23NO3 |

| Molecular Weight | 313.39 g/mol |

| CAS Number | 773045-10-6 |

| Density | Not specified |

| Boiling Point | Not specified |

| Flash Point | Not specified |

Cytotoxicity

Research has indicated that compounds with similar structural motifs often exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related phenethylamine derivatives have shown that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and induction of DNA fragmentation.

A comparative analysis of cytotoxicity was performed on several derivatives, revealing that certain modifications to the phenethylamine structure can enhance or diminish activity. For example, compounds with additional halogen substitutions exhibited improved potency against liver cancer cells in vitro, suggesting a structure-activity relationship (SAR) that warrants further investigation.

Enzyme Modulation

One of the notable activities of this compound is its potential to modulate cholinesterase activity. Cholinesterase inhibitors are crucial in treating conditions like Alzheimer's disease. Preliminary studies suggest that this compound may enhance cholinesterase activity in a dose-dependent manner, which could be beneficial for cognitive functions.

In a study involving zebrafish embryos, the compound demonstrated a capacity to modulate cholinesterase levels without exhibiting significant toxicity at lower concentrations. This finding aligns with the observed effects of other phenothiazine derivatives known for their neuroprotective properties.

Case Studies

- Liver Cancer Cell Lines : A study focused on the cytotoxic effects of various phenethylamine derivatives found that this compound showed promising results against Hep3B and SkHep1 liver cancer cell lines. The compound exhibited an IC50 value indicating significant potency compared to control drugs used in the study .

- Zebrafish Model : In vivo studies utilizing zebrafish models demonstrated that this compound could modulate cholinesterase activity effectively while maintaining a low toxicity profile during development stages. This suggests potential for further exploration in neuropharmacological applications .

Q & A

Basic Research Questions

Q. How can synthetic routes for 2-((4-Methoxyphenethyl)amino)-1-(4-methoxyphenyl)propan-1-one be designed and optimized?

- Methodology : Start with Claisen-Schmidt condensation between 4-methoxyacetophenone and a suitable aldehyde (e.g., 4-methoxyphenylacetaldehyde) to form the propan-1-one backbone. Introduce the phenethylamine moiety via reductive amination using NaBHCN or catalytic hydrogenation . Optimize reaction conditions (temperature, solvent polarity, stoichiometry) by monitoring intermediates via TLC or LC-MS. For steric hindrance challenges, consider protecting group strategies (e.g., Boc for amines) .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodology : Use a combination of:

- NMR : H and C NMR to identify methoxy groups (δ ~3.8 ppm for OCH), aromatic protons, and amine protons (δ ~2.8–3.5 ppm). Compare with similar structures in literature (e.g., 1-(4-methoxyphenyl)propan-1-one derivatives) .

- X-ray Crystallography : If single crystals are obtainable, resolve the absolute configuration, as demonstrated for structurally related enones .

- HRMS : Confirm molecular ion peaks and fragmentation patterns aligned with theoretical calculations .

Q. What purification strategies ensure high purity for pharmacological assays?

- Methodology : Employ gradient column chromatography (silica gel, eluent: hexane/ethyl acetate) for initial purification. For challenging separations (e.g., diastereomers), use preparative HPLC with a C18 column and acetonitrile/water mobile phase . Validate purity (>95%) via reverse-phase HPLC with UV detection at 254 nm, referencing pharmacopeial impurity limits for analogous compounds .

Advanced Research Questions

Q. How can low yields in the reductive amination step be addressed?

- Methodology : Investigate competing side reactions (e.g., over-reduction of the ketone or imine hydrolysis) by varying:

- Catalyst systems : Compare Pd/C vs. Raney Ni for hydrogenation efficiency .

- pH control : Maintain mildly acidic conditions (pH 4–6) to stabilize the imine intermediate .

- Solvent polarity : Use methanol or THF to enhance solubility of intermediates. Monitor reaction progress in real-time using in situ FTIR .

Q. What strategies validate the compound’s potential biological activity?

- Methodology :

- In silico docking : Screen against target receptors (e.g., serotonin or adrenergic receptors) using software like AutoDock Vina, leveraging structural similarities to known bioactive enones .

- In vitro assays : Test enzyme inhibition (e.g., monoamine oxidases) at varying concentrations (1–100 µM) with positive controls (e.g., pargyline). Use LC-MS/MS to quantify metabolite formation .

- SAR studies : Modify methoxy or amine substituents and compare activity trends with analogs (e.g., 1-(4-hydroxyphenyl)propan-1-one derivatives) .

Q. How can environmental degradation pathways be analyzed for this compound?

- Methodology :

- Photolysis studies : Expose the compound to UV light (254 nm) in aqueous solutions, and track degradation products via GC-MS. Compare with stable derivatives (e.g., 4-methylpropiophenone) to identify vulnerable functional groups .

- Biodegradation assays : Use activated sludge models (OECD 301F) to measure half-life under aerobic conditions. Quantify residual compound via UPLC-PDA .

- QSPR modeling : Predict partition coefficients (log P) and bioaccumulation potential using software like EPI Suite, cross-referencing with experimental data .

Data Contradiction and Reproducibility

Q. How to resolve discrepancies in reported biological activity across studies?

- Methodology :

- Purity reassessment : Verify compound purity (>99%) via orthogonal methods (HPLC, elemental analysis). Impurities like N-oxide byproducts (e.g., from amine oxidation) may skew results .

- Assay standardization : Replicate assays under controlled conditions (e.g., cell line provenance, serum-free media) to minimize variability .

- Meta-analysis : Compare data with structurally related compounds (e.g., 3-(4-methoxyphenyl)propenones) to identify trends in activity-stability relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.